molecular formula C16H35ClN2O B12721888 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride CAS No. 109475-73-2

2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride

Cat. No.: B12721888
CAS No.: 109475-73-2
M. Wt: 306.9 g/mol
InChI Key: UECZYPYRMGJCSA-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group and a tetramethylbutyl group attached to a butyramide backbone. It is commonly used in various scientific research applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride typically involves the reaction of 2-(Diethylamino)butyric acid with 1,1,3,3-tetramethylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetramethylbutylamine
  • Ethyl 4-[(1,1,3,3-tetramethylbutyl)amino]butylcarbamate hydrochloride

Uniqueness

2-(Diethylamino)-N-(1,1,3,3-tetramethylbutyl)butyramide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

109475-73-2

Molecular Formula

C16H35ClN2O

Molecular Weight

306.9 g/mol

IUPAC Name

2-(diethylamino)-N-(2,4,4-trimethylpentan-2-yl)butanamide;hydrochloride

InChI

InChI=1S/C16H34N2O.ClH/c1-9-13(18(10-2)11-3)14(19)17-16(7,8)12-15(4,5)6;/h13H,9-12H2,1-8H3,(H,17,19);1H

InChI Key

UECZYPYRMGJCSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)(C)CC(C)(C)C)N(CC)CC.Cl

Origin of Product

United States

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